molecular formula C13H13NO2S B5774016 2-methoxy-N-(2-thienylmethyl)benzamide

2-methoxy-N-(2-thienylmethyl)benzamide

Cat. No. B5774016
M. Wt: 247.31 g/mol
InChI Key: JKZUWWJGVCFITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-thienylmethyl)benzamide, also known as MTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(2-thienylmethyl)benzamide is not fully understood. However, it has been proposed that 2-methoxy-N-(2-thienylmethyl)benzamide may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. 2-methoxy-N-(2-thienylmethyl)benzamide may enhance the activity of GABA receptors, leading to the observed anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
2-methoxy-N-(2-thienylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain and enhance the activity of GABA receptors. 2-methoxy-N-(2-thienylmethyl)benzamide has also been found to modulate the activity of voltage-gated calcium channels, which play a crucial role in neuronal excitability. Additionally, 2-methoxy-N-(2-thienylmethyl)benzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with a purity of over 98%. 2-methoxy-N-(2-thienylmethyl)benzamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using 2-methoxy-N-(2-thienylmethyl)benzamide in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties fully.

Future Directions

There are several future directions for research on 2-methoxy-N-(2-thienylmethyl)benzamide. One area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-methoxy-N-(2-thienylmethyl)benzamide has been shown to have neuroprotective effects and may be able to slow the progression of neurodegeneration. Another area of interest is the development of new analogs of 2-methoxy-N-(2-thienylmethyl)benzamide with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications.
Conclusion
In conclusion, 2-methoxy-N-(2-thienylmethyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with a purity of over 98%. 2-methoxy-N-(2-thienylmethyl)benzamide has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models and may have potential applications in the treatment of neurodegenerative disorders. Further research is needed to fully understand the pharmacological properties of 2-methoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-thienylmethyl)benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. This intermediate is then reacted with 2-thiophenemethylamine to form 2-methoxy-N-(2-thienylmethyl)benzamide. The synthesis of 2-methoxy-N-(2-thienylmethyl)benzamide has been optimized to produce high yields of the compound with a purity of over 98%.

Scientific Research Applications

2-methoxy-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. 2-methoxy-N-(2-thienylmethyl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-12-7-3-2-6-11(12)13(15)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZUWWJGVCFITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.